Benzyl-PEG2-Azide

描述

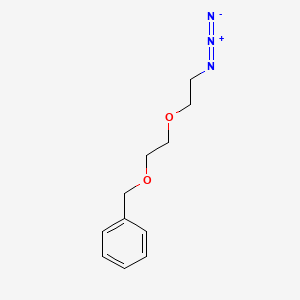

Benzyl-PEG2-Azide: is a compound that consists of a benzyl group, a polyethylene glycol (PEG) chain with two ethylene glycol units, and an azide group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The azide group allows for easy conjugation with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

准备方法

Synthetic Routes and Reaction Conditions:

Azidonation of Benzyl Alcohol: Benzyl-PEG2-Azide can be synthesized by reacting benzyl alcohol with azidotrimethylsilane (TMSN3) in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). .

Click Chemistry: The azide group in this compound can participate in click chemistry reactions with alkyne-containing molecules to form triazoles.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same principles as laboratory synthesis but with optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch Reactors: Using batch reactors to control reaction conditions precisely.

Purification: Employing techniques such as column chromatography and recrystallization to purify the final product.

化学反应分析

Types of Reactions:

Substitution Reactions: Benzyl-PEG2-Azide undergoes nucleophilic substitution reactions where the azide group can be replaced by other nucleophiles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions:

Copper Catalysts: Copper(I) catalysts are commonly used in click chemistry reactions involving this compound.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are used for the reduction of the azide group.

Major Products Formed:

科学研究应用

Bioconjugation and Drug Development

Bioorthogonal Chemistry:

Benzyl-PEG2-Azide plays a crucial role in bioorthogonal reactions, specifically in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions facilitate the conjugation of biomolecules such as proteins, peptides, and nucleic acids without interfering with biological systems. The resulting stable triazole linkages resemble amide bonds, which are critical for maintaining the functionality of the conjugated molecules .

Applications in Drug Delivery:

The PEG component enhances solubility and reduces immunogenicity, making this compound suitable for developing PEGylated drugs. This modification can improve pharmacokinetics by extending circulation time in the bloodstream and enhancing drug stability .

Material Science Applications

Cross-Linking Agents:

this compound is employed as a cross-linker in polymer synthesis and material science. Its ability to form stable covalent bonds through azide-alkyne click reactions allows for the creation of robust polymer networks. This application is particularly valuable in developing advanced materials with specific mechanical or thermal properties .

Solar Cell Technology:

In organic photovoltaic devices, azide-functionalized materials have been shown to enhance stability and efficiency. For instance, devices incorporating azide cross-linkers exhibited improved performance under thermal stress compared to those using traditional cross-linking agents . this compound can be utilized to create such cross-linked structures that maintain performance over extended periods.

Case Studies and Research Findings

Advantages of Using this compound

- High Reactivity: The presence of the azide group allows for rapid and selective reactions with alkyne-containing molecules.

- Enhanced Solubility: The PEG moiety improves water solubility, which is essential for biological applications.

- Stable Linkages: The triazole bonds formed through click chemistry are stable under physiological conditions, making them suitable for long-term applications.

作用机制

Mechanism: Benzyl-PEG2-Azide exerts its effects primarily through its azide group, which can undergo click chemistry reactions with alkyne-containing molecules. This reaction forms stable triazole linkages, allowing for the conjugation of various molecules .

Molecular Targets and Pathways: In the context of PROTACs, this compound is used to link a ligand that binds to an E3 ubiquitin ligase with a ligand that binds to a target protein. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

相似化合物的比较

Benzyl-PEG3-Azide: Similar to Benzyl-PEG2-Azide but with an additional ethylene glycol unit, providing increased flexibility and solubility.

Benzyl-PEG4-Azide: Contains four ethylene glycol units, offering even greater solubility and flexibility.

Alkyl-PEG2-Azide: Similar structure but with an alkyl group instead of a benzyl group, affecting its reactivity and solubility.

Uniqueness: this compound is unique due to its specific combination of a benzyl group, a PEG chain, and an azide group. This combination provides a balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

生物活性

Benzyl-PEG2-Azide is a compound that combines a polyethylene glycol (PEG) segment with an azide functional group and a benzyl moiety. This unique structure endows it with significant biological activity, particularly in the fields of drug delivery, bioconjugation, and click chemistry. This article delves into its biological activity, mechanisms of action, applications, and relevant research findings.

This compound is primarily known for its role as a linker molecule in bioconjugation processes. The PEG segment enhances its solubility and biocompatibility , making it suitable for various biological applications. Its azide group enables the formation of stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a fundamental reaction in click chemistry. This reaction is characterized by:

- High yields and minimal purification requirements.

- Stability under physiological conditions.

- The ability to form covalent bonds with biomolecules such as drugs, antibodies, or imaging agents.

The reaction mechanism typically involves the following steps:

- The azide reacts with an alkyne in the presence of a copper catalyst.

- A stable 1,2,3-triazole is formed, resembling an amide bond.

Biological Applications

This compound's biological applications are broad and include:

- Drug Delivery Systems : Enhances pharmacokinetic properties by improving solubility and circulation time.

- Targeted Therapy : Facilitates the selective delivery of therapeutic agents to specific cells or tissues.

- Diagnostic Tools : Used in imaging applications due to its ability to conjugate with fluorescent tags.

Case Studies

- Bioconjugation Studies : Research has shown that this compound can effectively conjugate with various biomolecules. For instance, studies demonstrated its use in attaching therapeutic agents to cancer-targeting antibodies, significantly enhancing the specificity of drug delivery systems .

- Kinetics of Click Reactions : In a comparative study involving different functionalized nanoparticles, this compound exhibited superior reactivity in biological media compared to other azides. The kinetics were maximized within the first two hours of reaction time .

- Antimicrobial Activity : Although primarily used for bioconjugation, derivatives incorporating PEG segments have been evaluated for antimicrobial properties. One study highlighted that compounds similar to this compound displayed activity against drug-resistant strains of bacteria .

Data Table: Comparison with Related Compounds

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| This compound | PEG-based linker with azide group | High solubility and biocompatibility |

| Azido-Polyethylene Glycol | Azide group without benzyl moiety | Simpler structure; often used for direct conjugation |

| Biotin-Polyethylene Glycol Azide | Biotin attached to PEG with an azide | Strong affinity for streptavidin |

| Fluorescein-Polyethylene Glycol Azide | Fluorescent tag attached to PEG | Useful for imaging applications |

Safety and Handling

While specific safety data on this compound is limited, general precautions should be observed when handling azides due to their potential reactivity. It is advisable to use appropriate personal protective equipment (PPE) and handle the compound in a well-ventilated area.

属性

IUPAC Name |

2-(2-azidoethoxy)ethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-14-13-6-7-15-8-9-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTGEJWEROOVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。